2',6'-Difluoropropiophenone
Overview
Description
2’,6’-Difluoropropiophenone is an organic compound with the chemical formula C9H7F2O. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. This compound is known for its applications in the synthesis of fluorine-containing organic compounds, which are valuable in various fields such as pharmaceuticals and materials science .
Preparation Methods
2’,6’-Difluoropropiophenone can be synthesized through the fluorination of phenylacetone. A common method involves reacting propiophenone with hydrogen fluoride or fluorine gas. This reaction typically requires controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the aromatic ring .
Chemical Reactions Analysis
2’,6’-Difluoropropiophenone undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’,6’-Difluoropropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorine-containing compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying biological processes and developing new drugs.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require fluorine atoms for enhanced biological activity.
Industry: The compound is used in the production of materials with specific properties, such as increased resistance to degradation or improved performance in various applications
Mechanism of Action
The mechanism of action of 2’,6’-Difluoropropiophenone involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or materials science .
Comparison with Similar Compounds
2’,6’-Difluoropropiophenone can be compared with other similar compounds, such as:
2’,4’-Difluoropropiophenone: This compound has fluorine atoms at different positions on the aromatic ring, which can lead to different reactivity and applications.
2’,5’-Difluoropropiophenone: Another isomer with distinct properties and uses.
3’,5’-Difluoropropiophenone: This compound also has unique characteristics due to the different positioning of fluorine atoms.
The uniqueness of 2’,6’-Difluoropropiophenone lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFKUAKHXQLAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234135 | |
Record name | 2',6'-Difluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85068-31-1 | |
Record name | 1-(2,6-Difluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85068-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',6'-Difluoropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',6'-Difluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',6'-difluoropropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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